
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminopropenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and appropriate aminopropenyl precursors.
Reaction Conditions: The key step involves the formation of the aminopropenyl group through a condensation reaction. This reaction is usually carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
化学反応の分析
Types of Reactions
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aminopropenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the existing functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced aminopropenyl-pyrimidine compounds.
科学的研究の応用
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, particularly those involving viral infections and cancer.
Industry: The compound may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of (E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The aminopropenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways.
類似化合物との比較
Similar Compounds
5-(3-Aminopropyl)pyrimidin-2-amine: Similar structure but lacks the double bond in the aminopropenyl group.
5-(3-Aminoprop-1-en-1-yl)pyrimidin-4-amine: Similar structure but with an additional amino group at the 4-position of the pyrimidine ring.
5-(3-Aminoprop-1-en-1-yl)pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(E)-5-(3-Aminoprop-1-en-1-yl)pyrimidin-2-amine is unique due to the presence of the aminopropenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5-[(E)-3-aminoprop-1-enyl]pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-3-1-2-6-4-10-7(9)11-5-6/h1-2,4-5H,3,8H2,(H2,9,10,11)/b2-1+ |
InChIキー |
SOONGXOTGWOZED-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=NC(=N1)N)/C=C/CN |
正規SMILES |
C1=C(C=NC(=N1)N)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


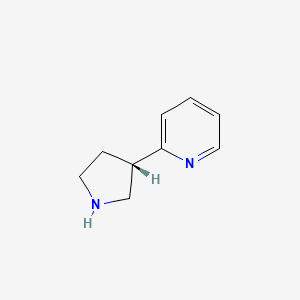
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
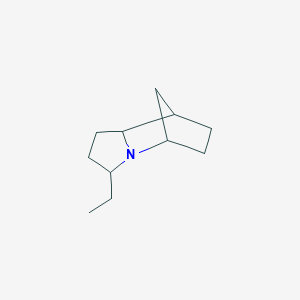
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
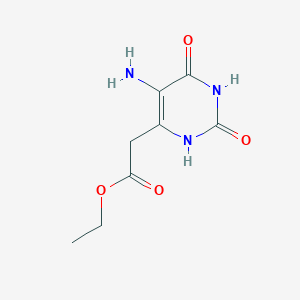
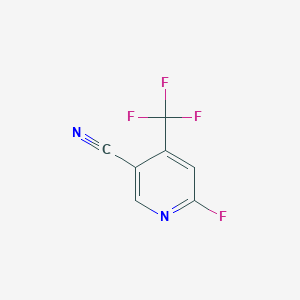
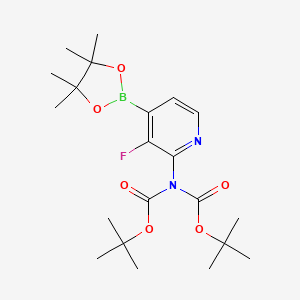

![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)



